molecular formula C6H4ClN3O3 B1345942 2-Chloro-5-nitronicotinamide CAS No. 60524-15-4

2-Chloro-5-nitronicotinamide

Cat. No.: B1345942
CAS No.: 60524-15-4
M. Wt: 201.57 g/mol
InChI Key: ISGBAOSZUCMBKK-UHFFFAOYSA-N
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Description

2-Chloro-5-nitronicotinamide is an organic compound with the molecular formula C6H4ClN3O3 It is a derivative of nicotinamide, featuring a chlorine atom at the 2-position and a nitro group at the 5-position of the pyridine ring

Biochemical Analysis

Biochemical Properties

2-Chloro-5-nitronicotinamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme involved in antioxidant defense and cellular redox regulation . The interaction between this compound and NQO1 leads to the reduction of quinones to hydroquinones, which helps in mitigating oxidative stress within cells .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the NRF2 pathway, which is crucial for cellular defense against oxidative stress . Additionally, this compound can alter the expression of genes involved in antioxidant responses, thereby enhancing the cell’s ability to cope with oxidative damage .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active site of NQO1, facilitating the reduction of quinones to hydroquinones . This reaction not only helps in detoxifying reactive quinones but also generates reactive oxygen species (ROS) that can induce cell death in cancer cells . Furthermore, this compound can inhibit certain enzymes involved in cellular metabolism, thereby affecting the overall metabolic flux .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature but may degrade under certain conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of enhancing antioxidant responses and reducing oxidative stress . Its stability and efficacy may decrease over extended periods, necessitating proper storage and handling .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can enhance antioxidant defenses and improve cellular function . At higher doses, it may exhibit toxic or adverse effects, such as inducing oxidative stress and cell death . Studies have shown that there is a threshold beyond which the beneficial effects of this compound are outweighed by its toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to antioxidant defense and cellular redox regulation. The compound interacts with enzymes such as NQO1, which plays a crucial role in the reduction of quinones to hydroquinones . This interaction helps in maintaining cellular redox balance and mitigating oxidative stress . Additionally, this compound can influence the levels of various metabolites, thereby affecting overall metabolic flux .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound can accumulate in certain cellular compartments, where it exerts its biochemical effects . For instance, it may localize to the cytoplasm and interact with enzymes involved in redox regulation . The distribution of this compound within cells is crucial for its efficacy and overall impact on cellular function .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes such as NQO1 . Additionally, this compound may be directed to specific cellular compartments through targeting signals or post-translational modifications . This localization is critical for its role in modulating cellular redox balance and enhancing antioxidant defenses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-nitronicotinamide typically involves the nitration of 2-chloronicotinamide. One common method includes the following steps:

    Nitration: 2-Chloronicotinamide is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, at a controlled temperature to introduce the nitro group at the 5-position.

    Purification: The reaction mixture is then neutralized, and the product is purified through recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-nitronicotinamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

Major Products

    Reduction: 2-Chloro-5-aminonicotinamide.

    Substitution: Various substituted nicotinamide derivatives, depending on the nucleophile used.

Scientific Research Applications

2-Chloro-5-nitronicotinamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-nitropyridine
  • 2-Chloro-5-nitrobenzoic acid
  • 2-Chloro-5-nitroaniline

Uniqueness

2-Chloro-5-nitronicotinamide is unique due to its specific substitution pattern on the nicotinamide ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-5-nitropyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O3/c7-5-4(6(8)11)1-3(2-9-5)10(12)13/h1-2H,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISGBAOSZUCMBKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)N)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10209269
Record name 3-Pyridinecarboxamide, 2-chloro-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10209269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60524-15-4
Record name 2-Chloro-5-nitro-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60524-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxamide, 2-chloro-5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060524154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridinecarboxamide, 2-chloro-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10209269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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